Lapatinib-d5
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Overview
Description
Lapatinib-d5 is a deuterated form of lapatinib, an oral receptor tyrosine kinase inhibitor. It targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of lapatinib, as the deuterium atoms can provide more detailed insights into the compound’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lapatinib-d5 involves several key steps, including the introduction of deuterium atoms. One common method is to start with the synthesis of lapatinib and then replace specific hydrogen atoms with deuterium. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and specialized reactors to ensure efficient and selective incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Lapatinib-d5 undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as cytochrome P450, leading to the formation of oxidized metabolites.
Reduction: Involves the reduction of specific functional groups, often mediated by reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions where deuterium atoms are present.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are commonly employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .
Scientific Research Applications
Lapatinib-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: To study the reaction mechanisms and kinetics of lapatinib and its derivatives.
Biology: To investigate the metabolic pathways and biological effects of lapatinib in cellular and animal models.
Industry: To improve the production processes and quality control of lapatinib and related compounds.
Mechanism of Action
Lapatinib-d5 exerts its effects by inhibiting the tyrosine kinase domains of both EGFR and HER2. It binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cellular proliferation and survival in HER2-positive tumors .
Comparison with Similar Compounds
Similar Compounds
Trastuzumab: A monoclonal antibody targeting HER2, used in combination with lapatinib for enhanced therapeutic effects.
Erlotinib: Another tyrosine kinase inhibitor targeting EGFR, used in the treatment of non-small cell lung cancer.
Uniqueness
Lapatinib-d5 is unique due to its dual inhibition of both EGFR and HER2, providing a broader spectrum of activity compared to compounds that target only one receptor.
Properties
Molecular Formula |
C29H26ClFN4O4S |
---|---|
Molecular Weight |
586.1 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1-dideuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i1D3,11D2 |
InChI Key |
BCFGMOOMADDAQU-JIZANVDTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)CC([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Origin of Product |
United States |
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